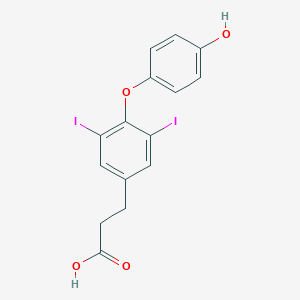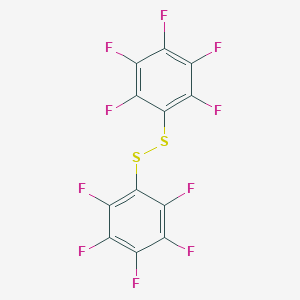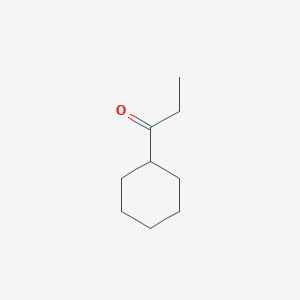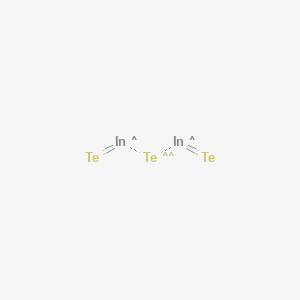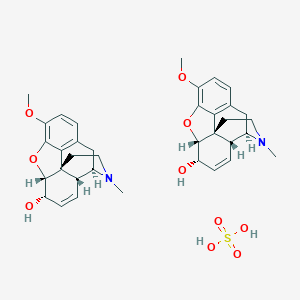
Codeine sulfate
説明
Codeine sulfate is an opioid analgesic used to treat mild to moderate pain. It belongs to the group of medicines called narcotic analgesics . This medicine acts on the central nervous system (CNS) to relieve pain . When codeine is used for a long time, it may become habit-forming, causing mental or physical dependence .
Synthesis Analysis
The synthesis of codeine sulfate involves complex chemical processes. The new proposed method utilized by the Waters Acquity UHPLC® TUV and PDA systems using a UHPLC column Waters Acquity, BEH, C18, 2.1x100 mm, 1.7 μm particle size with a mixture of component A and acetonitrile in a gradient mode at a flow rate of 0.3mL/min, at 25°C with a load of 5μL .
Molecular Structure Analysis
Codeine sulfate’s empirical formula is C18H21NO3 . Its molecular weight is 299.3642 . The chemical structure of codeine sulfate is also available as a 2d Mol file .
Chemical Reactions Analysis
Codeine sulfate is metabolized in the liver to produce morphine which is ten times more potent against the mu receptor . In most patients, 10% of codeine is converted to morphine by CYP2D6 metabolism, and the remaining 90% is converted predominantly to inactive metabolites .
Physical And Chemical Properties Analysis
Codeine sulfate’s empirical formula is C18H21NO3 . Its molecular weight is 299.3642 . The chemical structure of codeine sulfate is also available as a 2d Mol file .
科学的研究の応用
Pharmacological Properties : Codeine sulfate acts as an opioid agonist with analgesic, antidiarrheal, and antitussive activities. It works by binding to opioid receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability, which contributes to its analgesic effect (Definitions, 2020).
Bioavailability Studies : A study developed a method for measuring codeine and norcodeine in human plasma, essential for understanding the bioavailability of therapeutic doses of codeine sulfate (Brunson & Nash, 1975).
Allergic Reactions : Research has shown that urticaria-prone subjects are more sensitive to codeine, indicating that codeine skin testing can identify patients with heightened sensitivity to allergens (Cohen & Rosenstreich, 1986).
Analgesic Comparison : A study comparing codeine sulfate with benzopyranoperidine (a delta-9-THC congener) in patients with chronic pain due to malignancies found that codeine provided significant pain relief, highlighting its effectiveness as an analgesic (Jochimsen, Lawton, Versteeg, & Noyes, 1978).
Therapeutic Drug Monitoring : A review discussed the role of pharmacogenetics and therapeutic drug monitoring in codeine use, emphasizing the interindividual variability in metabolism and response due to genetic factors (Kelly & Madadi, 2012).
Liquid Chromatography Analysis : Another study developed a method for the routine assay of codeine in human plasma using liquid chromatography, which is crucial for pharmacokinetic studies (Tsina, Fass, Debban, & Matin, 1982).
Effects on CYP450 Enzyme Activity : Research on rats showed that codeine can affect the metabolic capacity of cytochrome P450 enzymes, indicating potential implications for drug interactions and metabolic processes (Wang et al., 2017).
Gastrointestinal Motility and CYP2D6 Phenotype : A study explored the relationship between gastrointestinal motility effects of codeine and CYP2D6 phenotype, which is crucial for understanding individual responses to codeine (Mikus et al., 1997).
Use in Pediatric Medicine : Analysis of codeine phosphate in pediatric medicine highlighted its variable response and suitability for different pain intensities, underlining the need for careful consideration in pediatric analgesic practices (Williams, Hatch, & Howard, 2001).
Testicular Toxicity and Chronic Use : A study demonstrated that chronic codeine administration can cause testicular toxicity and suppression of testosterone, highlighting the risks associated with prolonged codeine use (Akhigbe & Ajayi, 2020).
Safety And Hazards
Codeine sulfate carries serious risks, including slowed or difficult breathing and death, which appear to be a greater risk in children younger than 12 years . It should not be used in these children . These medicines should also be limited in some older children . Single-ingredient codeine and all tramadol-containing products are FDA-approved only for use in adults .
将来の方向性
The dosage for Codeine Sulfate is 15 mg to 60 mg repeated up to every four hours as needed for pain . The maximum 24-hour dose is 360 mg . As with any opioid drug product, the dosing regimen is adjusted for each patient . If it is necessary to switch from another opioid to codeine, a conservative approach is recommended as it is safest to underestimate the codeine dose than to overestimate and manage an adverse reaction due to overdose .
特性
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.H2O4S/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h2*3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t2*11-,12+,13-,17-,18-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXHDORHMMZBBZ-DORFAMGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161921 | |
| Record name | Codeine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Codeine sulphate | |
CAS RN |
1420-53-7 | |
| Record name | Codeine sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVW5HY4N2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



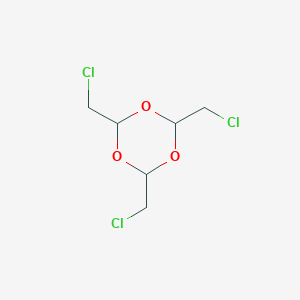


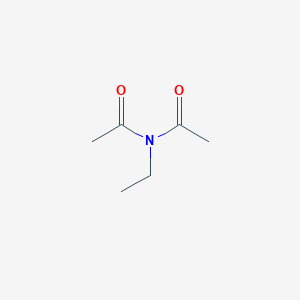

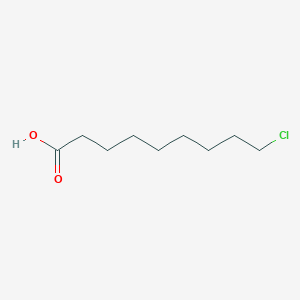
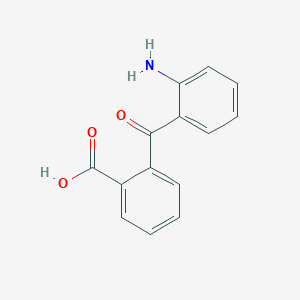
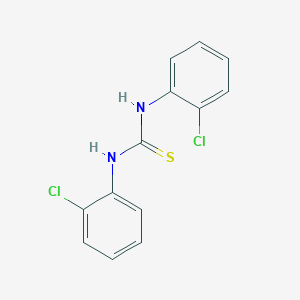
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)

